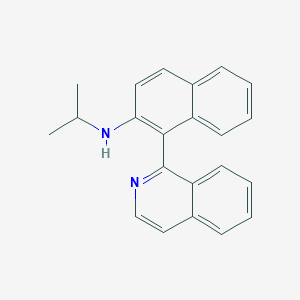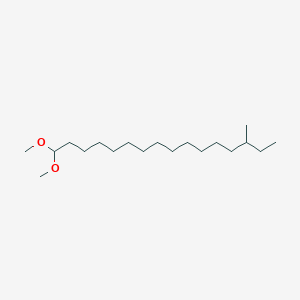
1,1-Dimethoxy-14-methylhexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-14-methylhexadecane can be synthesized through the reaction of 14-methylhexadecanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Common catalysts used in this process include sulfuric acid and p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-14-methylhexadecane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the acetal can be hydrolyzed back to the corresponding aldehyde and methanol.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 14-methylhexadecanal and methanol.
Oxidation: 14-methylhexadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxy-14-methylhexadecane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Biological Studies: It serves as a model compound for studying the behavior of acetals in biological systems.
Pharmaceutical Research: The compound is investigated for its potential use in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-14-methylhexadecane involves its ability to undergo hydrolysis and oxidation reactions. In biological systems, the compound can be hydrolyzed to release the corresponding aldehyde, which can then participate in various metabolic pathways. The methoxy groups provide stability to the molecule, allowing it to be used in various applications without rapid degradation.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxydodecane: Similar structure but with a shorter carbon chain.
1,1-Dimethoxyhexadecane: Similar structure but without the methyl group on the carbon chain.
1,1-Dimethoxy-14-methylpentadecane: Similar structure but with one less carbon atom in the chain.
Uniqueness
1,1-Dimethoxy-14-methylhexadecane is unique due to the presence of the methyl group on the 14th carbon atom, which can influence its reactivity and physical properties. This structural feature can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other similar acetals.
Properties
CAS No. |
669083-76-5 |
|---|---|
Molecular Formula |
C19H40O2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1,1-dimethoxy-14-methylhexadecane |
InChI |
InChI=1S/C19H40O2/c1-5-18(2)16-14-12-10-8-6-7-9-11-13-15-17-19(20-3)21-4/h18-19H,5-17H2,1-4H3 |
InChI Key |
CPGKCXUNTWVRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


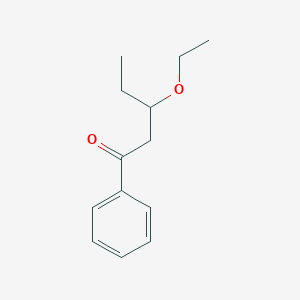
![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)

![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
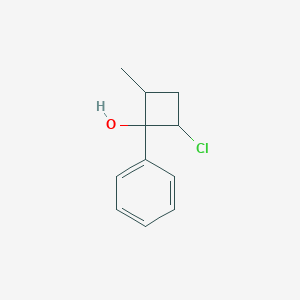

![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
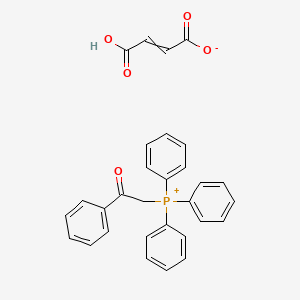
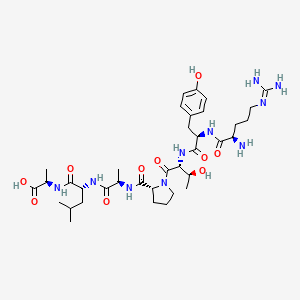
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
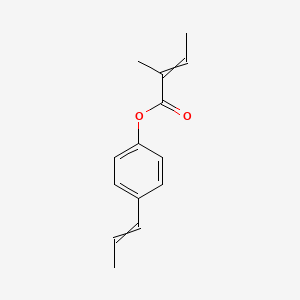
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
